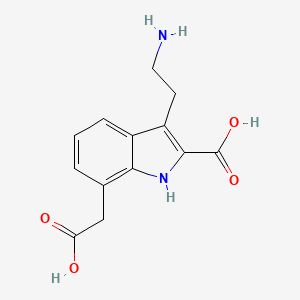
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- typically involves the use of indole-3-acetamide as a starting material . The synthetic route may include steps such as the formation of diazonium salts, coupling reactions with aldehydes or phenols, and cyclization reactions to form various derivatives . Reaction conditions often involve the use of solvents like DMSO and reagents such as acetyl acetone, thioisocyanate, and hydrazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in plant growth regulation and as a precursor to plant hormones.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes and other industrial chemicals
Mécanisme D'action
The mechanism of action of indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- involves its interaction with various molecular targets and pathways. In biological systems, it may act as a precursor to plant hormones, influencing growth and development. In medicinal applications, it may exert its effects through interactions with cellular receptors and enzymes, leading to antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth regulation.
Indole-3-acetamide: A precursor in the biosynthesis of indole-3-acetic acid.
Indole-3-butyric acid: Another plant growth regulator with similar properties.
Uniqueness
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its combination of an indole ring with an aminoethyl and carboxy group makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
66859-93-6 |
|---|---|
Formule moléculaire |
C13H14N2O4 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-7-(carboxymethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4/c14-5-4-9-8-3-1-2-7(6-10(16)17)11(8)15-12(9)13(18)19/h1-3,15H,4-6,14H2,(H,16,17)(H,18,19) |
Clé InChI |
LINUKBJZIVWBQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)C(=C(N2)C(=O)O)CCN)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


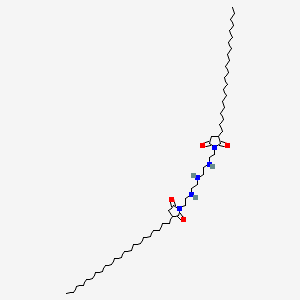

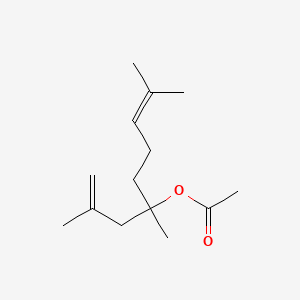
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
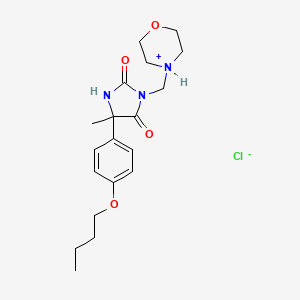

![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)



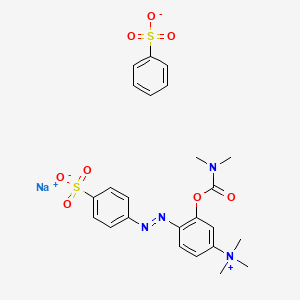

![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13784627.png)
